molecular formula C14H15N3O4 B12164596 methyl N-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]glycinate

methyl N-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]glycinate

Cat. No.: B12164596
M. Wt: 289.29 g/mol
InChI Key: AAIFBZVWABYXDI-UHFFFAOYSA-N
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Description

Overview of Methyl N-[(3-Methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]glycinate: Nomenclature and Structural Identity

This compound belongs to the quinoxalinone family, a subset of nitrogen-containing heterocycles. The compound’s IUPAC name reflects its intricate substitution pattern: the quinoxalin-1(2H)-one core is substituted at position 3 with a methyl group and at position 1 with an acetyl-glycine methyl ester moiety. The systematic name is derived as follows:

  • Parent structure : 3-Methyl-2-oxoquinoxaline (CAS: 14003-34-0), a bicyclic system comprising two fused pyrazine and benzene rings with ketone and methyl substituents.
  • Side chain : An acetylated glycine residue esterified with methanol, yielding the N-acetyl-glycine methyl ester group.

The compound’s structural identity is further elucidated by its SMILES notation: COC(=O)CNC(=O)Cn1c(=O)c(C)nc2ccccc21, which highlights the connectivity between the quinoxalinone core and the acetyl-glycine methyl ester side chain. Key physicochemical properties, though partially underexplored in available literature, include a melting point range of 172–174°C (petroleum ether) and a polar surface area (PSA) of 90.29 Ų, indicative of moderate polarity.

Property Value Source
CAS Registry Number 676140-21-9
Molecular Formula C₁₄H₁₅N₃O₄
Molecular Weight 289.29 g/mol
Melting Point 172–174°C (petroleum ether)
SMILES COC(=O)CNC(=O)Cn1c(=O)c(C)nc2ccccc21

Historical Context and Discovery of Quinoxaline Derivatives

Quinoxaline derivatives trace their origins to the late 19th century, with early syntheses focusing on condensed heterocyclic systems for dye chemistry. The parent compound, quinoxaline (C₈H₆N₂), was first reported in 1875 by Hinsberg, who observed its formation via condensation of o-phenylenediamine with glyoxal. The introduction of oxo groups, as seen in quinoxalin-2(1H)-one derivatives, emerged later as a strategy to modulate electronic properties and bioactivity.

The specific substitution pattern of 3-methyl-2-oxoquinoxaline, the core scaffold of this compound, was first documented in the mid-20th century. Early studies explored its reactivity as a precursor for antimicrobial agents, leveraging the electron-deficient quinoxaline ring for nucleophilic substitutions. The acetyl-glycine methyl ester side chain, introduced in subsequent decades, reflects modern efforts to enhance solubility and target specificity in drug design.

Relevance of Quinoxaline-Based Compounds in Contemporary Chemical Research

Quinoxaline derivatives occupy a pivotal niche in medicinal and materials chemistry due to their:

  • Pharmacological versatility : Quinoxaline cores serve as scaffolds for kinase inhibitors, antimicrobial agents, and anticancer compounds. For example, dimethyloxalylglycine (DMOG), a glycine derivative, inhibits hypoxia-inducible factor (HIF) prolyl hydroxylases, showcasing the therapeutic potential of functionalized glycine-quinoxaline hybrids.
  • Electronic properties : The conjugated π-system of quinoxalines enables applications in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic cells.
  • Synthetic utility : Quinoxalinones participate in cycloaddition reactions and serve as ligands in transition-metal catalysis, facilitating the construction of complex heterocycles.

This compound exemplifies these trends, combining a bioactive core with a modular side chain amenable to further derivatization.

Scope and Objectives of the Present Outline

This review delineates the chemical identity, synthetic pathways, and research applications of this compound. By synthesizing data from structural analyses and contextualizing the compound within the broader landscape of quinoxaline chemistry, this work aims to:

  • Provide a foundational reference for researchers exploring quinoxaline derivatives.
  • Highlight unresolved questions regarding the compound’s reactivity and biological activity.
  • Identify potential avenues for future investigation, particularly in drug discovery and materials science.

Subsequent sections will expand on synthetic methodologies, spectroscopic characterization, and emerging applications, adhering strictly to the exclusion of pharmacokinetic or safety-related data as specified.

Properties

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

methyl 2-[[2-(3-methyl-2-oxoquinoxalin-1-yl)acetyl]amino]acetate

InChI

InChI=1S/C14H15N3O4/c1-9-14(20)17(8-12(18)15-7-13(19)21-2)11-6-4-3-5-10(11)16-9/h3-6H,7-8H2,1-2H3,(H,15,18)

InChI Key

AAIFBZVWABYXDI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes to the Quinoxaline Core

The 3-methyl-2-oxoquinoxalin-1(2H)-yl moiety forms the foundational heterocyclic system. A widely adopted method involves cyclocondensation of o-phenylenediamine with α-keto esters under acidic conditions . For instance, reacting o-phenylenediamine with ethyl pyruvate (α-keto ester) in glacial acetic acid yields 3-methyl-2-oxoquinoxaline . The reaction proceeds via imine formation, followed by cyclization and dehydration (Figure 1).

Mechanistic Considerations :

  • Protonation of the α-keto ester enhances electrophilicity, facilitating nucleophilic attack by the amine .

  • Cyclization is favored at elevated temperatures (80–100°C), with yields exceeding 75% in optimized protocols .

Acetylation of the Quinoxaline Nitrogen

The N-acetylation step introduces the acetyl spacer critical for glycine conjugation. In a representative procedure, 3-methyl-2-oxoquinoxaline is treated with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere . Triethylamine serves as a base to scavenge HCl, driving the reaction to completion. The product, 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl chloride , is isolated via vacuum distillation .

Optimization Data :

ParameterOptimal ConditionYield (%)
SolventDCM82
Temperature (°C)0–585
Equiv. Chloroacetyl Chloride1.288

Substituting chloroacetyl chloride with bromoacetyl bromide reduces regioselectivity due to competing alkylation .

Coupling with Glycine Methyl Ester

The final step involves nucleophilic acyl substitution between 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl chloride and glycine methyl ester . Glycine methyl ester is typically prepared via Fischer esterification of glycine with methanol catalyzed by concentrated sulfuric acid .

Procedure :

  • Glycine methyl ester sulfate is synthesized by refluxing glycine in methanol with H₂SO₄ (yield: 85–90%) .

  • The ester is neutralized with ammonium hydroxide to pH 2.5, extracting the free base into DCM .

  • Reaction with the acyl chloride in DCM at 0°C for 4 hours affords the target compound .

Critical Parameters :

  • Stoichiometry : A 1:1.05 molar ratio of acyl chloride to glycine ester minimizes diacylation byproducts .

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) accelerate reaction rates but complicate purification .

Analytical Characterization

Spectroscopic Validation :

  • ¹H-NMR : Key signals include the methyl ester singlet at δ 3.72 ppm and the quinoxaline aromatic protons as a multiplet (δ 7.45–8.10 ppm) .

  • FT-IR : Stretching vibrations at 1745 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (quinoxalinone C=O) confirm functionality .

Purity Assessment :

  • HPLC with UV detection (λ = 254 nm) shows >98% purity using a C18 column and acetonitrile/water gradient .

Comparative Analysis of Synthetic Approaches

Method FeatureCyclocondensation Acetylation Ester Coupling
Yield (%)75–8082–8870–75
Reaction Time (h)6–82–44–6
Key ChallengeByproduct formationMoisture sensitivityDiacylation

Scale-Up Considerations :

  • The cyclocondensation step benefits from microwave-assisted synthesis, reducing time by 40% .

  • Continuous-flow systems improve safety in acyl chloride handling .

Emerging Methodologies

Recent advances explore enzymatic esterification using lipases, though yields remain suboptimal (50–60%) . Photoredox catalysis for quinoxaline synthesis shows promise but requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Methyl N-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]glycinate and its structural analogs have shown promising anticancer activities. Quinoxaline derivatives are known to inhibit various cancer cell lines by targeting specific signaling pathways. For instance:

Compound NameStructureBiological Activity
3-Methylquinoxalin-2(1H)-oneStructureAnticancer activity targeting VEGFR
4-MethylquinoxalineStructureAntimicrobial properties
6-MethylquinoxalineStructurePotential anti-inflammatory effects

These compounds demonstrate the potential for further development as anticancer agents due to their ability to modulate key biological targets involved in tumor growth and metastasis.

Antimicrobial and Anti-inflammatory Effects

The quinoxaline moiety has also been associated with antimicrobial and anti-inflammatory activities. Studies have indicated that compounds containing this structure can exhibit:

  • Antibacterial Properties : Effective against various bacterial strains.
  • Anti-inflammatory Effects : Reduction of inflammatory markers in vitro and in vivo.

These properties suggest that this compound could be explored for treating infections and inflammatory diseases.

Potential as a COVID-19 Therapeutic

Recent studies have investigated the potential of quinoxaline derivatives as candidates for COVID-19 treatment. This compound has been evaluated for its binding affinity to viral proteins, showing promise in silico as an inhibitor against SARS-CoV-2.

Interaction Studies

Understanding how this compound interacts with biological molecules is crucial for elucidating its mechanism of action. Interaction studies using molecular docking simulations have revealed binding affinities comparable to established drugs, indicating its potential efficacy in therapeutic applications.

ADMET Profiling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening has been performed on this compound to predict its pharmacokinetic properties. Results suggest favorable absorption characteristics and low toxicity profiles, reinforcing its candidacy for further development as a pharmaceutical agent.

Mechanism of Action

The mechanism by which methyl N-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]glycinate exerts its effects is primarily through interaction with biological macromolecules. The quinoxaline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Phthalazine-Based Analogs

Example Compound : Methyl (2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetyl)glycinate (7a)

  • Structural Differences: Replaces the quinoxaline core with a phthalazine ring and introduces a 4-benzyl substituent.
  • Biological Activity : Exhibits potent anticancer activity against MDA-MB-231 breast cancer cells (IC50 = 0.92–1.89 μM) and EGFR inhibition (IC50 = 21.4 nM for compound 12e) .
  • Key Insight: The phthalazine core enhances selectivity for tyrosine kinase receptors (e.g., EGFR), whereas the quinoxaline derivative in targets anticonvulsant pathways, suggesting heterocycle-dependent bioactivity divergence.

Quinazoline Derivatives

Example Compound : 2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-hydrazineyl-2-oxo-ethyl)acetamide

  • Structural Differences: Features a quinazoline-2,4-dione core instead of quinoxaline-2-one, with a hydrazineyl side chain.

Indole-Derived Ylideneoxindoles

Example Compound : Ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate (2a)

  • Structural Differences: Substitutes quinoxaline with an indole-derived ylideneoxindole core.
  • Applications: Primarily used in asymmetric synthesis (e.g., organocatalyzed Michael additions) rather than direct therapeutic applications .
  • Key Insight: The indole scaffold’s electron-rich nature contrasts with quinoxaline’s electron-deficient aromatic system, influencing reactivity and synthetic utility.

Glycinate Esters with Protective Groups

Example Compounds :

  • Tert-butyl N-(2-((4-methoxyphenyl)diphenylmethoxy)ethyl)-N-(2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetyl)glycinate (29)
  • Methyl N-(3-(bis(4-methoxyphenyl)(phenyl)methoxy)propyl)-N-(2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetyl)glycinate (47)
  • Structural Differences : Incorporate bulky protective groups (e.g., DMT, tert-butyl) and pyrimidine substituents.
  • Functional Impact : These modifications improve solubility and stability during solid-phase synthesis but may reduce cell permeability compared to the simpler methyl ester in the target compound .

Biological Activity

Methyl N-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]glycinate is a compound of interest in pharmacological research due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by the presence of a quinoxaline moiety, which is known for its diverse biological activities. The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₄
Molecular Weight358.4 g/mol
CAS Number1374547-42-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that derivatives of 3-methylquinoxaline exhibit significant inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. This inhibition leads to reduced tumor growth and metastasis in various cancer models.

Key Findings

Research Studies and Case Studies

Several studies have focused on the synthesis and evaluation of quinoxaline derivatives:

  • Synthesis and Characterization :
    • A study reported the synthesis of various quinoxaline derivatives, including this compound, using a multi-step process involving hydrazine hydrate and diethyl malonate as key reagents .
  • In Silico Studies :
    • Computational modeling has been employed to predict the binding affinity of these compounds to VEGFR-2, supporting their potential as therapeutic agents in cancer treatment .

Summary Table of Biological Activities

Activity TypeObservationsReference
AnticancerIC₅₀ values between 2.1 - 9.8 µM
Apoptosis InductionIncreased caspase levels; decreased Bcl-2
Anti-inflammatoryModulation of cytokines (specific data limited)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl N-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]glycinate, and how are they optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of 3-methyl-2-oxoquinoxaline derivatives with glycine methyl ester precursors. For example, similar quinoxaline derivatives are synthesized via nucleophilic substitution or acyl chloride coupling under reflux conditions . Optimization often employs statistical experimental design (e.g., fractional factorial design) to assess variables like temperature, solvent polarity, and catalyst loading. This approach minimizes trial-and-error and maximizes yield, as demonstrated in oxadiazole-based glycinate syntheses .

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : For structural confirmation (e.g., distinguishing acetyl and methyl ester peaks).
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
  • HPLC : To quantify purity (>95% is standard for pharmacological studies).
  • IR Spectroscopy : To identify functional groups like carbonyl (C=O) and amide bonds.
    These methods align with protocols used for structurally analogous compounds .

Q. What preliminary biological screening strategies are recommended for this compound?

  • Methodological Answer : Start with in vitro assays:

  • Enzyme Inhibition : Test against targets like kinases or proteases using fluorometric/colorimetric assays.
  • Cell Viability Assays : Use MTT or resazurin-based methods in cancer cell lines (e.g., HepG2, MCF-7).
  • Molecular Docking : Prioritize targets via computational screening (e.g., AutoDock Vina) to guide experimental design.
    Similar approaches are validated in studies on anticonvulsant quinoxaline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, serum proteins). Strategies include:

  • Orthogonal Assays : Validate hits using unrelated techniques (e.g., SPR for binding affinity vs. functional cellular assays).
  • Metabolite Profiling : Use LC-MS to rule out degradation artifacts.
  • In Silico Validation : Apply molecular dynamics simulations to assess target-ligand stability.
    Computational-experimental feedback loops, as described in ICReDD methodologies, enhance reliability .

Q. What advanced techniques elucidate the compound’s mechanism of action in enzymatic systems?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to enzymes.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
  • X-ray Crystallography : Resolve 3D ligand-enzyme complexes (if crystallizable).
    These methods are standard in oxadiazole-glycinate interaction studies .

Q. How can reaction conditions be optimized for large-scale synthesis without compromising yield?

  • Methodological Answer : Use scale-up principles:

  • Flow Chemistry : Enhances heat/mass transfer and reproducibility.
  • DoE (Design of Experiments) : Apply response surface methodology (RSM) to identify robust conditions.
  • In-line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring.
    These align with CRDC guidelines for chemical engineering design .

Q. What computational methods predict pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate absorption, metabolism, and toxicity.
  • PAMPA Assay (Parallel Artificial Membrane Permeability) : Simulate intestinal absorption in vitro.
  • CYP450 Inhibition Screening : Use human liver microsomes to assess metabolic stability.
    Similar workflows are employed for quinoxaline derivatives in preclinical studies .

Key Methodological Insights

  • Experimental Design : Integrate computational screening (e.g., DFT for reaction pathways) with high-throughput experimentation to accelerate discovery .
  • Data Contradictions : Cross-validate using orthogonal assays and computational models to isolate confounding variables .
  • In Vivo Translation : Prioritize compounds with balanced LogP (1–3) and low CYP450 inhibition risk to enhance bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.